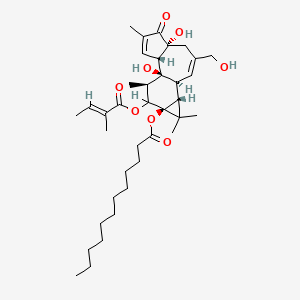

12-o-Tiglyl-phorbol-13-dodecanoate

Description

Contextualizing 12-o-Tiglyl-phorbol-13-dodecanoate within the Phorbol (B1677699) Ester Class

12-o-Tiglyl-phorbol-13-dodecanoate is a specific compound within the broader family of phorbol esters. Its chemical structure is based on the tigliane (B1223011) skeleton, a common feature of this class. The defining characteristics of any given phorbol ester are the specific ester groups attached to the phorbol backbone. In the case of 12-o-Tiglyl-phorbol-13-dodecanoate, a tiglyl group is attached at the 12th position and a dodecanoate (B1226587) group at the 13th position.

The biological effects of phorbol esters are highly dependent on their specific molecular structure. nih.gov The nature of the ester groups at positions 12 and 13 significantly influences the compound's activity. nih.gov For instance, the most extensively studied phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA), is recognized for its potent tumor-promoting capabilities and its use as a powerful tool in biomedical research. wikipedia.orgontosight.ai Other well-known phorbol esters used in research include phorbol 12,13-dibutyrate (PDBu). nih.govpnas.org The structural variations among these compounds, as highlighted in the table below, lead to differences in their biological potency and specificity.

Interactive Data Table: Comparison of Common Phorbol Esters

| Compound Name | Ester Group at C12 | Ester Group at C13 |

| 12-o-Tiglyl-phorbol-13-dodecanoate | Tiglyl | Dodecanoate |

| 12-O-tetradecanoylphorbol-13-acetate (TPA/PMA) | Tetradecanoyl | Acetate (B1210297) |

| Phorbol 12,13-dibutyrate (PDBu) | Butyrate (B1204436) | Butyrate |

This table illustrates the structural diversity within the phorbol ester class, arising from different ester substitutions at key positions on the phorbol backbone.

Historical Perspectives in Biological Inquiry and Significance as Research Tools

The journey of phorbol esters into the forefront of biological research is rooted in the study of traditional medicines and toxic plants. Phorbol was first isolated in 1934 from croton oil, derived from the seeds of Croton tiglium. wikipedia.org For centuries, this oil was known for its purgative properties, an effect now largely attributed to its high concentration of phorbol esters. wikipedia.org The definitive structure of phorbol was not determined until 1967. wikipedia.org

The discovery that phorbol esters could act as potent tumor promoters sparked immense interest in the scientific community. nih.govwikipedia.org This led to intensive investigation into their mechanism of action. A pivotal breakthrough was the identification of protein kinase C (PKC) as a primary cellular receptor for phorbol esters. wikipedia.orgnih.gov It was found that these compounds mimic the action of diacylglycerol (DAG), a natural activator of PKC. researchgate.netnih.govwikipedia.org This mimicry, however, is prolonged because phorbol esters are not rapidly degraded like DAG, leading to sustained PKC activation. wikipedia.org

This understanding solidified the role of phorbol esters as invaluable research tools. They provided a means to experimentally activate PKC and dissect its role in a myriad of cellular processes. nih.gov Researchers have utilized phorbol esters to investigate signal transduction, cell proliferation and differentiation, inflammatory responses, and neurotransmitter release. ontosight.ainih.govnih.gov For example, studies have shown that phorbol esters can induce the expression of various proteins, stimulate the phosphorylation of specific cellular proteins, and influence the release of neurotransmitters like serotonin (B10506) and acetylcholine. nih.govpnas.orgnih.gov The use of both active and inactive forms of phorbol esters in experiments has been crucial for demonstrating the specificity of their effects. nih.gov

The profound impact of phorbol esters on cellular pathways has made them a cornerstone in molecular and cellular biology research, enabling significant advancements in our understanding of cancer biology and cell signaling. wikipedia.orgontosight.ainih.gov

Properties

CAS No. |

37394-32-4 |

|---|---|

Molecular Formula |

C37H56O8 |

Molecular Weight |

628.8 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate |

InChI |

InChI=1S/C37H56O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h9,19-20,25,27-28,30,32,38,42-43H,8,10-18,21-22H2,1-7H3/b23-9+/t25-,27+,28-,30-,32?,35-,36-,37-/m1/s1 |

InChI Key |

IUQSRGRDMTVYQY-VHAJSZHCSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H](C2OC(=O)/C(=C/C)/C)C)O)C=C(C4=O)C)O)CO |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |

Origin of Product |

United States |

Origin and Biosynthetic Considerations of Tigliane Diterpenoids

Natural Occurrence and Isolation from Croton Species

The genus Croton, a member of the Euphorbiaceae family, is a rich source of a diverse array of diterpenoids, including the tigliane-type phorbol (B1677699) esters. d-nb.infofrontiersin.orgnih.govnih.gov The seeds of Croton tiglium are particularly well-known for containing a variety of these compounds. d-nb.infonih.govresearchgate.net

The isolation of 12-o-Tiglyl-phorbol-13-dodecanoate and related phorbol esters from Croton species is a multi-step process. A typical isolation procedure involves the extraction of the plant material, often the seeds, with a solvent like acetone. d-nb.infonih.govresearchgate.net This is followed by a series of chromatographic techniques to separate the complex mixture of compounds. d-nb.info These techniques often include repeated column chromatography and preparative high-performance liquid chromatography (HPLC). d-nb.info Through such systematic investigations, numerous phorbol esters, including new and previously known compounds, have been successfully isolated and their structures elucidated using spectroscopic methods like 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). d-nb.infonih.govresearchgate.netnih.gov

For instance, a study on the seeds of Croton tiglium led to the isolation of twenty phorbol esters, nine of which were new to science. d-nb.infonih.govresearchgate.net The structures of these compounds were determined through extensive spectroscopic analysis. d-nb.infonih.govresearchgate.net

Table 1: Examples of Phorbol Esters Isolated from Croton tiglium

| Compound Name | Molecular Formula | Notes |

| 12-O-Tiglylphorbol-13-acetate | C27H36O8 | A known phorbol ester. d-nb.info |

| 12-O-(2-methyl)-butyrylphorbol-13-acetate | C27H38O8 | A known phorbol ester. d-nb.info |

| 12-O-Tiglylphorbol-13-isobutyrate | C29H40O8 | A known phorbol ester. d-nb.info |

| Phorbol-13-dodecanoate | C32H50O7 | A known phorbol ester. researchgate.net |

| Phorbol-13-isobutyrate | C24H32O7 | A known phorbol ester. researchgate.net |

Comparative Analysis of Diterpenoid Classes from Croton Species

The genus Croton is a veritable treasure trove of diterpenoids, with several distinct classes being identified across different species. nih.govnih.govacs.orgsemanticscholar.org While tigliane (B1223011) diterpenoids are a significant group, other major classes include clerodanes, kauranes, labdanes, cembranes, abietanes, and crotofolanes. nih.govnih.govacs.orgmdpi.com

A review of Croton species from 2006 to 2018 reported the isolation of 339 new diterpenoids, highlighting the chemical diversity within this genus. nih.gov Phytochemical investigations have revealed that the distribution of these diterpenoid classes can vary between different Croton species. For example, while Croton tiglium is a primary source of tigliane diterpenoids, other species like Croton yanhuii have been found to contain clerodane diterpenoids. frontiersin.orgresearchgate.net Croton kilwae has been shown to be a source of crotofolane diterpenoids. nih.govacs.org

The structural diversity within these diterpenoid classes is vast. Clerodane diterpenoids, for instance, are abundant and structurally varied, with over 92 new compounds isolated from Croton species in a recent review period. semanticscholar.orgmdpi.com Similarly, fourteen new abietane (B96969) diterpenoids were identified from various Croton species. mdpi.com The crotofolanes represent a rarer class of diterpenoids that have been reported from only a few Croton species. nih.govacs.org

This wide array of diterpenoid skeletons underscores the biosynthetic plasticity within the Croton genus, making it a subject of ongoing phytochemical research. frontiersin.orgnih.gov

Table 2: Major Diterpenoid Classes Found in Croton Species

| Diterpenoid Class | Key Structural Features | Example Croton Species |

| Tigliane | Tetracyclic 5/7/6/3 ring system. nih.gov | C. tiglium researchgate.net |

| Clerodane | Decalin core with a side chain at C-9. semanticscholar.org | C. yanhuii, C. crassifolius frontiersin.orgsemanticscholar.org |

| Kaurane | Tetracyclic bridged ring system. | C. kilwae nih.gov |

| Labdane | Bicyclic decalin core with a side chain. | C. kilwae nih.gov |

| Cembrane | 14-membered monocyclic ring. | C. kilwae nih.gov |

| Abietane | Tricyclic ring system. | C. megalocarpoides, C. caudatus mdpi.com |

| Crotofolane | A rare class of diterpenoids. | C. kilwae, C. dichogamus nih.govacs.org |

Mechanism of Action and Molecular Interactions of Phorbol Esters

Protein Kinase C (PKC) Activation and Isoform Specificity

The principal molecular target of phorbol (B1677699) esters like 12-O-Tiglyl-phorbol-13-dodecanoate is Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes including proliferation, differentiation, apoptosis, and gene expression. mdpi.com Phorbol esters are potent activators of the conventional and novel isoforms of PKC. nih.gov Their ability to persistently activate PKC, in contrast to the transient activation by endogenous ligands, underlies their profound biological effects. nih.gov

Phorbol esters directly engage with specific regulatory domains on PKC known as C1 domains. mdpi.comnih.gov These are cysteine-rich, zinc-finger motifs of approximately 50 amino acids. nih.gov Typical C1 domains, found in conventional and novel PKC isoforms, are responsible for binding the endogenous lipid second messenger diacylglycerol (DAG) and its mimetics, such as phorbol esters. nih.gov This interaction is critical for recruiting the enzyme from the cytosol to the plasma membrane, a key step in its activation. researchgate.net

The binding occurs within a hydrophilic cavity formed by two loops at the rim of the C1 domain. researchgate.net The interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions. For instance, studies on the C1B domain of PKCδ have detailed how the phorbol ester pharmacophore fits into this binding pocket. researchgate.net

| Interaction Type | Interacting Residues in PKCδ C1B | Role in Binding |

| Hydrogen Bonds | Gly-23, Thr-12, Leu-21 | Stabilize the polar head of the phorbol ester within the binding groove. researchgate.net |

| Hydrophobic Interactions | Val-25, Leu-24, Trp-22, Leu-20, Pro-11 | Engage with the hydrophobic core of the phorbol ester, facilitating membrane insertion and high-affinity binding. researchgate.net |

This table illustrates the specific molecular interactions between a phorbol ester and the C1B domain of PKCδ, based on crystallographic and modeling studies.

Phorbol esters exert their effects by acting as potent structural and functional analogs of diacylglycerol (DAG). nih.govnih.govnih.gov DAG is naturally produced in the cell from the hydrolysis of membrane phospholipids (B1166683) and serves as the physiological activator of PKC. Phorbol esters like 12-O-Tiglyl-phorbol-13-dodecanoate can substitute for DAG, binding to the same C1 domain site with often much higher affinity and a slower metabolic breakdown rate. mdpi.comnih.gov

This mimicry allows phorbol esters to induce a more sustained and potent activation of PKC than the transient signals produced by DAG. nih.gov While both activators induce PKC to move to the cell membrane, some evidence suggests they may bind to different, albeit overlapping, sites on the C1 domain and induce distinct conformational changes in the enzyme. nih.gov This difference in binding kinetics and stability is a key factor in the unique biological outcomes associated with phorbol ester exposure. nih.govnih.gov

The PKC family consists of multiple isoforms, broadly classified as conventional (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, ι/λ). Phorbol esters primarily activate the conventional and novel isoforms, as these possess the typical C1 domains required for binding. nih.govnih.gov The atypical isoforms lack a phorbol ester-responsive C1 domain and are not directly activated by these compounds. nih.gov

Furthermore, phorbol esters can induce differential activation and translocation patterns among the responsive PKC isoforms. For example, in gonadotrope cells, the phorbol ester TPA caused a more pronounced and prolonged translocation of PKCα, PKCβII, and PKCε to the plasma membrane compared to the natural hormone GnRH. nih.gov In hepatic stellate cells, TPA treatment led to a sustained increase in the phosphorylation (activation) of PKCδ, while the phosphorylation of cPKC (α/β) and other nPKC (θ) and aPKC (ζ/λ) isoforms decreased over time. mdpi.comnih.gov This isoform-specific activation contributes to the diverse and context-dependent cellular responses to phorbol esters.

| PKC Isoform | Classification | Phorbol Ester Response | Research Finding |

| PKCα, PKCβII | Conventional | Activated | Showed prolonged translocation to the plasma membrane in response to TPA in gonadotrope cells. nih.gov Phosphorylation decreased over time in TPA-treated hepatic stellate cells. nih.gov |

| PKCδ | Novel | Activated | Mediates TPA-induced ERK2 activation. nih.gov Phosphorylation was significantly increased by TPA in hepatic stellate cells, suggesting a key role in its effects in this cell type. mdpi.comnih.gov |

| PKCε | Novel | Activated | Translocates to the plasma membrane upon TPA stimulation and is involved in ERK2 activation. nih.gov |

| PKCθ | Novel | Activated | Phosphorylation decreased over time in TPA-treated hepatic stellate cells. nih.gov |

| PKCζ, PKCι/λ | Atypical | Not Directly Activated | Lack a phorbol ester-responsive C1 domain. nih.gov Phosphorylation was observed to decrease in hepatic stellate cells after TPA treatment. nih.gov |

This table summarizes the differential responses of various PKC isoforms to phorbol ester activation based on findings from cellular studies.

Downstream Cellular Signaling Pathway Modulation

The activation of PKC by phorbol esters initiates a cascade of downstream signaling events, most notably involving the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. These pathways are central to the control of gene expression and cellular fate.

PKC activation is a well-established upstream event for the MAPK signaling cascades. Phorbol esters are potent activators of the extracellular signal-regulated kinases (ERK1/2) and can also modulate the activity of c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govglpbio.com

ERK1/2 Activation : In numerous cell types, phorbol ester treatment leads to a strong and often rapid phosphorylation and activation of ERK1/2. glpbio.com This activation is mediated by specific PKC isoforms, with studies pointing to the involvement of PKCβII, PKCδ, and PKCε in this process. nih.gov The PKC-MAPK signaling axis is known to regulate the expression of various genes involved in cell proliferation and differentiation. nih.gov

JNK Activation : Phorbol esters also stimulate the JNK pathway, though the kinetics may be slower and more transient compared to ERK activation. nih.gov PKCα, PKCβII, PKCδ, and PKCε have all been implicated in the activation of JNK in a cell-context-dependent manner. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Phorbol ester-mediated PKC activation is a known trigger for the NF-κB signaling cascade. Activation typically proceeds through the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This frees the NF-κB dimer (commonly p50/p65) to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes. nih.gov Studies have shown that phorbol esters can induce the expression of inflammatory cytokines like CXCL8 through the coordinated activation of both the NF-κB and MAPK pathways. glpbio.com

Impact on Gene Expression and Transcriptional Regulation

There is no specific information available in the scientific literature regarding the impact of 12-O-Tiglyl-phorbol-13-dodecanoate on the expression of the LCN2 gene or the collagenase gene. Research in this area has concentrated on other phorbol esters like TPA, which has been shown to induce the expression of various genes through the activation of signaling pathways. nih.govnih.gov

Intracellular Calcium Mobilization and Phosphoinositide Turnover

There is a lack of available data on the effects of 12-O-Tiglyl-phorbol-13-dodecanoate on intracellular calcium mobilization and phosphoinositide turnover. Studies on other phorbol esters have demonstrated their ability to influence these critical second messenger systems, often in conjunction with PKC activation. nih.govnih.gov However, no such investigations have been published for 12-O-Tiglyl-phorbol-13-dodecanoate.

Interactions with Other Cellular Receptors and Enzymes

Modulation of Myosin Light Chain Phosphatase (MLCP) Activity

No scientific studies were found that investigate the modulation of Myosin Light Chain Phosphatase (MLCP) activity by 12-O-Tiglyl-phorbol-13-dodecanoate. MLCP is a key enzyme in the regulation of smooth muscle contraction, and its activity can be influenced by signaling pathways involving PKC. wikipedia.orgnih.govtaylorandfrancis.com The interaction of the specified phorbol ester with this phosphatase has not been explored.

Inhibition of Na+,K+ ATPase Activity

There is no information available regarding the inhibition of Na+,K+ ATPase activity by 12-O-Tiglyl-phorbol-13-dodecanoate.

Structure Activity Relationship Sar Studies of Phorbol Esters

Influence of Ester Chains at C-12 and C-13 on Biological Activity

The nature and length of the ester chains at the C-12 and C-13 positions of the phorbol (B1677699) backbone are critical determinants of biological activity. Research has consistently shown that a long-chain acyl group at either the C-12 or C-13 position is a key feature for potent activity. nih.govpnas.orgresearchgate.net High tumor-promoting activity, for instance, is associated with longer acyl residues at both C-12 and C-13. nih.gov

Specifically, the potency of phorbol esters as irritants and tumor promoters is highly dependent on the structural characteristics of the acyl chains. nih.gov Studies involving the synthesis of various phorbol derivatives have demonstrated that when the substituent groups contain an aromatic moiety, esterification with long-chain organic acids at the C-12, C-13, and even C-20 positions results in enhanced activity. researchgate.net Conversely, in the absence of aromatic groups, derivatives esterified with short-chain organic acids at two hydroxyl groups exhibit better activity. researchgate.net This highlights a complex interplay between the length and nature of the ester chains and other substituents on the phorbol ring system.

In contrast, 12-deoxyphorbol derivatives with short-chain substituents, such as prostratin (B1679730) (12-deoxyphorbol 13-acetate), are not tumor-promoting, indicating that both the C-12 deoxy modification and the short ester chain contribute to this reduced activity profile. nih.gov

Stereochemical Requirements for Agonist Activity at PKC

The interaction of phorbol esters with PKC is highly stereospecific. The spatial arrangement of key functional groups on the phorbol molecule must align with the binding site on the C1 domain of PKC. nih.govpnas.org This binding is what mimics the action of the endogenous PKC activator, diacylglycerol (DAG). nih.gov

The C1 domain of PKC, a cysteine-rich zinc-finger-like sequence, is essential for phorbol ester binding. pnas.org Studies have shown that peptides derived from this domain can bind phorbol esters, and this interaction is sensitive to the stereochemistry of the phorbol ester, as these peptides can differentiate between a phorbol ester and its C-4 epimer. nih.gov

Comparative Activity Profiles of Related Phorbol Esters (e.g., TPA, PDD, PDBu)

Different phorbol esters exhibit varying potencies and biological effects, which can be attributed to the differences in their C-12 and C-13 ester substituents.

12-O-Tetradecanoylphorbol-13-acetate (TPA) , also known as phorbol 12-myristate 13-acetate (PMA), is one of the most potent and widely studied phorbol esters. nih.govnih.gov It is a powerful tumor promoter and a potent activator of PKC. nih.govnih.gov Its high activity is attributed to the long C-12 acyl chain and the shorter C-13 acetate (B1210297) group.

Phorbol 12,13-didecanoate (PDD) also demonstrates significant biological activity due to its two medium-length ester chains.

Phorbol 12,13-dibutyrate (PDBu) , with its shorter butyrate (B1204436) chains, is a potent PKC activator and is often used in binding assays. nih.govepa.gov Studies have shown that PDBu can bind to various PKC isotypes with high affinity, with Kd values in the nanomolar range. nih.gov

The potency for competing for binding to PKC isotypes generally follows the order: sapintoxin A > 12-deoxyphorbol-13-O-phenylacetate > 12-tetradecanoylphorbol-13-O-acetate > PDBu. nih.gov This again underscores the influence of the specific ester chains on the interaction with PKC.

Table 1: Comparative Biological Activities of Phorbol Esters

| Compound | C-12 Substituent | C-13 Substituent | Relative Potency (Tumor Promotion) | PKC Binding Affinity (Kd) |

|---|---|---|---|---|

| TPA (PMA) | Tetradecanoyl | Acetate | Very High | High |

| PDD | Decanoate | Decanoate | High | High |

| PDBu | Butyrate | Butyrate | Moderate | High (nM range) nih.gov |

| Prostratin | H | Acetate | Very Low/None nih.gov | Moderate |

Computational Approaches and Pharmacophore Modeling for PKC Activators

Computational modeling has been instrumental in defining the pharmacophore for PKC activators, including phorbol esters. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

For phorbol esters, the key pharmacophore features include the C-4, C-9, and C-20 hydroxyl groups, along with a hydrophobic region occupied by the long-chain ester at either the C-12 or C-13 position. nih.govpnas.orgresearchgate.net These models highlight the spatial relationships between these groups that are critical for binding to the C1 domain of PKC.

These computational models have also been used to compare phorbol esters with other structurally different PKC activators, such as the alkaloid teleocidin B, revealing a common three-dimensional array of functional groups. nih.govpnas.org This understanding has guided the rational design of new, simplified classes of PKC activators. nih.govpnas.orgresearchgate.net Molecular docking studies further refine this understanding by predicting the binding poses of phorbol esters within the PKC C1b domain, suggesting that the size of the substituent groups should not be excessively large and that modification of the C-20 hydroxyl group should be approached with caution. researchgate.net

Preclinical and in Vitro Pharmacological Investigations of Phorbol Esters

Modulation of Specific Cellular Processes in Research Models

While phorbol (B1677699) esters like TPA are often associated with tumor promotion, they can also paradoxically induce apoptosis, or programmed cell death, in certain cellular contexts. This process is crucial for removing damaged or unwanted cells and maintaining tissue homeostasis. nih.gov Dysregulation of apoptosis is a hallmark of many diseases, including cancer. nih.gov

The apoptotic process involves a series of characteristic morphological and biochemical changes, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies which are then cleared by phagocytic cells. nih.gov Research has shown that phorbol esters can trigger this cascade in specific cell types. For instance, while TPA can promote the proliferation of some cancer cells, in others, such as lymphoma and liver cancer cells, it has been shown to decrease proliferation, an effect that can be linked to the induction of apoptosis. mdpi.com This dual functionality highlights the complex and context-dependent nature of PKC signaling pathways activated by phorbol esters.

Phorbol esters are potent mitogens for various immune cells, including B-lymphocytes and T-lymphocytes. TPA is frequently used in laboratory settings to stimulate the division and proliferation of these cells. wikipedia.orgnih.gov

In studies involving human B-lymphocytes from peripheral blood and tonsils, TPA was found to induce a strong DNA synthesis response, indicating cell proliferation. nih.govnih.gov This stimulation of B-cell proliferation is a key aspect of their activation. When combined with ionomycin (B1663694), a calcium ionophore, even low concentrations of TPA can trigger a significant percentage of B-lymphocytes to enter the cell cycle and synthesize DNA. nih.gov This combination mimics the natural signaling events that lead to B-cell activation. nih.gov

Similarly, TPA is a well-established activator of T-lymphocytes. nih.gov It can stimulate T-cell colony formation and works additively with other mitogens like phytohemagglutinin (PHA). nih.govnih.gov The combination of TPA and ionomycin is a standard method used to stimulate T-cell activation, proliferation, and the production of cytokines, which are crucial signaling molecules in the immune response. wikipedia.org

| Cell Type | Stimulus | Observed Effect | Reference |

|---|---|---|---|

| B-lymphocytes | TPA | Induction of DNA synthesis and proliferation. | nih.govnih.gov |

| B-lymphocytes | TPA + Ionomycin | Co-mitogenic effect, triggering DNA synthesis in a large percentage of cells. | nih.gov |

| T-lymphocytes | TPA | Stimulation of colony formation and activation. | nih.govnih.gov |

| T-lymphocytes | TPA + Ionomycin | Stimulation of activation, proliferation, and cytokine production. | wikipedia.org |

Beyond stimulating proliferation, phorbol esters play a significant role in the activation and differentiation of immune cells. T-cell activation by TPA, often in conjunction with ionomycin, leads to the expression of activation markers and the production of cytokines like Interleukin-2 (IL-2). wikipedia.orgnih.gov This process is fundamental to initiating an adaptive immune response. Interestingly, T-cell activation induced by TPA is resistant to the immunosuppressive effects of cyclosporin (B1163) A. nih.gov

Phorbol esters are also widely used to induce the differentiation of monocytes into macrophages in vitro. nih.gov The human monocytic cell line, THP-1, is a common model for studying this process. nih.govankaratipfakultesimecmuasi.netnih.gov Treatment with phorbol 12-myristate 13-acetate (PMA), a compound structurally and functionally similar to 12-o-Tiglyl-phorbol-13-dodecanoate, causes THP-1 monocytes to differentiate into cells that resemble mature macrophages. nih.govankaratipfakultesimecmuasi.net This differentiation is characterized by changes in cell morphology, adherence to culture surfaces, and alterations in protein expression. ankaratipfakultesimecmuasi.netbiorxiv.org The specific protocol for PMA-induced differentiation can influence the resulting macrophage phenotype and their response to inflammatory stimuli. nih.gov

| Cell Type | Stimulus | Observed Effect | Reference |

|---|---|---|---|

| T-lymphocytes | TPA + Ionomycin | Synergistic effect on IL-2 production, IL-2 receptor expression, and proliferation. | nih.gov |

| THP-1 Monocytes | PMA | Differentiation into macrophage-like cells with altered morphology and protein expression. | nih.govankaratipfakultesimecmuasi.netnih.gov |

The influence of phorbol esters extends to stem cell populations. Research has shown that TPA has opposing effects on different hematopoietic lineages. While it stimulates the proliferation of T-lymphocyte colonies, it simultaneously inhibits the growth of erythroid (red blood cell) and granulocytic (a type of white blood cell) colonies. nih.gov This suggests a regulatory role for PKC activation in directing the differentiation pathways of hematopoietic stem cells. nih.gov

More recent studies have explored the effects of phorbol esters on neural progenitor cells. Activation of PKC by phorbol esters has been shown to induce the proliferation of these cells in vitro. nih.gov This finding suggests that modulating PKC activity could be a strategy to promote neurogenesis, the process of generating new neurons. nih.gov

Role in Experimental Tumor Promotion and Carcinogenesis Models

Phorbol esters like TPA are classic tumor promoters, particularly in the context of two-stage skin carcinogenesis models in mice. semanticscholar.orgnih.gov In this model, an "initiator" (a carcinogen that causes a mutation) is applied, followed by repeated applications of a "promoter." The promoter itself is not mutagenic but causes the initiated cells to proliferate and form tumors. nih.gov TPA has been shown to be effective as a stage I promoter, even when applied before the initiating carcinogen. nih.gov

The tumor-promoting activity of phorbol esters is linked to their ability to activate PKC, which can lead to increased cell proliferation and other tumor-promoting effects. wikipedia.orgmdpi.com The loss of certain tumor suppressor genes can dramatically alter a cell's response to phorbol esters, often leading to a more pronounced and prolonged activation of signaling pathways that drive proliferation. nih.gov For example, TPA can induce the expression of genes like collagenase through an inducible enhancer element, contributing to tissue remodeling that can facilitate tumor invasion. nih.gov

Neurobiological Effects and Neurogenesis Promotion in in vitro and in vivo Models

Emerging research has highlighted the potential of phorbol esters and their derivatives in the field of neuroscience, specifically in promoting neurogenesis. Studies have demonstrated that PKC activation by phorbol esters can induce the proliferation of neural progenitor cells both in laboratory cultures (in vitro) and in living organisms (in vivo). nih.govnih.govresearchgate.net

Certain phorbol diesters have been shown to stimulate the release of transforming growth factor-alpha (TGFα), which in turn promotes the proliferation of neural progenitor cells. us.esresearchgate.net This effect has been observed to lead to enhanced neurogenesis in animal models. us.esresearchgate.net Furthermore, phorbol esters have been used to induce the differentiation of neuroblastoma cells, providing a model system to study the biochemical and morphological changes associated with neuronal development. nih.gov The potential to stimulate the brain's own neural stem cells to generate new neurons opens up possibilities for therapeutic strategies aimed at neuronal regeneration after injury or in neurodegenerative diseases. nih.gov

Modulation of Hormone Secretion in Pituitary Cells

Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), a compound structurally similar to 12-o-Tiglyl-phorbol-13-dodecanoate, are potent activators of protein kinase C (PKC). This activation plays a significant role in the modulation of hormone secretion from pituitary cells. Research using various pituitary cell models has demonstrated that these compounds can stimulate the release of several key hormones.

Investigations into clonal rat pituitary cells (GH4C1) have shown that TPA induces the secretion of prolactin (PRL). nih.gov The effect of TPA mirrors the sustained, late-phase of prolactin release typically initiated by thyrotropin-releasing hormone (TRH), suggesting a shared signaling pathway. nih.gov This action is linked to the ability of TPA to enhance electrical activity in these cells by suppressing membrane permeability to potassium ions (K+), a mechanism believed to be mediated by PKC-induced protein phosphorylation. nih.gov

In the context of growth hormone (GH), studies on human pituitary adenomas have revealed that TPA can enhance the secretory response to growth hormone-releasing hormone (GHRH). nih.gov This synergistic effect was particularly noted in gsp-positive somatotrophinomas, indicating that the PKC signaling pathway, activated by phorbol esters, works in concert with the adenylyl cyclase-cAMP-protein kinase A pathway to control GH secretion. nih.gov

Furthermore, TPA has been shown to directly stimulate the secretion of adrenocorticotropic hormone (ACTH) from mouse pituitary tumor cells (AtT-20/D16-16). nih.gov This response is both concentration- and time-dependent and appears to be independent of cyclic AMP (cAMP). nih.gov The stimulatory effect of TPA on ACTH release is additive when used with other secretagogues like corticotropin-releasing factor and is dependent on the presence of extracellular calcium. nih.gov Other related compounds, such as phorbol 12,13-dibutyrate (PDBu), have also been shown to enhance the secretion of a wide array of anterior pituitary hormones, including ACTH, β-endorphin, GH, prolactin, luteinizing hormone, and follicle-stimulating hormone. nih.gov

Table 1: Effects of Phorbol Esters on Pituitary Hormone Secretion

| Cell Type | Phorbol Ester/Agent | Hormone Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Pituitary Cells (GH4C1) | TPA | Prolactin (PRL) | Mimicked the late phase of TRH-induced secretion. | nih.gov |

| Human gsp-positive Pituitary Somatotrophinomas | TPA + GHRH | Growth Hormone (GH) | Enhanced the stimulatory effect of GHRH on GH secretion. | nih.gov |

| Mouse Pituitary Tumor Cells (AtT-20/D16-16) | TPA | ACTH | Stimulated secretion in a concentration- and time-dependent manner. | nih.gov |

Effects on the Heat-Induced Stress Response and Gene Expression

Phorbol esters have been found to modulate the cellular response to environmental stressors, such as heat, primarily through their influence on gene expression. The activation of protein kinase C (PKC) by compounds like 12-O-tetradecanoylphorbol-13-acetate (TPA) can significantly enhance the heat-induced stress response. nih.gov

While TPA alone does not typically induce a heat shock response, its presence during heat stress markedly amplifies the expression of heat shock genes. nih.gov This enhancement is characterized by an accelerated activation of Heat Shock Factor 1 (HSF1), the primary transcription factor responsible for orchestrating the heat shock response. nih.gov Activated HSF1 binds to DNA and initiates the transcription of heat shock proteins (Hsps), such as Hsp70. nih.gov The TPA-mediated enhancement leads to higher concentrations of Hsp70 protein. nih.gov Interestingly, in the presence of TPA, the subsequent attenuation of HSF1 activity during prolonged heat exposure occurs more rapidly, which aligns with the proposed role of Hsp70 in the negative feedback regulation of HSF1. nih.gov

The modulatory effect of TPA on the heat shock response is correlated with the hyperphosphorylation of HSF1, suggesting that PKC-responsive signaling pathways are key regulators of this cellular defense mechanism. nih.gov

Beyond the specific heat shock response, phorbol esters can influence the expression of a broader range of genes. For instance, treatment with phorbol esters can lead to an increased expression of the gene for the plasma membrane Ca2+ pump, which is crucial for maintaining calcium homeostasis. nih.gov This induction requires the synthesis of a new protein factor. nih.gov Similarly, the expression of the antioxidant protein peroxiredoxin I has been shown to be transcriptionally induced by TPA through a signaling cascade involving PKC, Ras, and p38 mitogen-activated protein kinase (MAPK). nih.gov

Table 2: Effects of TPA on Heat Stress Response and Gene Expression

| Cell Line | Condition | Target | Observed Effect | Reference |

|---|---|---|---|---|

| K562 cells | Heat Stress + TPA | Heat Shock Gene Expression (e.g., Hsp70) | Markedly enhanced expression compared to heat stress alone. | nih.gov |

| K562 cells | Heat Stress + TPA | Heat Shock Factor 1 (HSF1) | Accelerated acquisition of DNA binding and transcriptional activity. | nih.gov |

| Rat Aortic Endothelial Cells | TPA Treatment | Plasma Membrane Ca2+ Pump mRNA | Induced accumulation of mRNA and increased pump protein levels. | nih.gov |

Synthetic and Semisynthetic Derivations of Phorbol Analogues

Strategies for the Design and Synthesis of Novel 12-o-Tiglyl-phorbol-13-dodecanoate Analogs

The generation of novel analogs of 12-o-Tiglyl-phorbol-13-dodecanoate primarily relies on the semi-synthesis from the parent molecule, phorbol (B1677699), which can be isolated from plant sources. The total synthesis of phorbol is a formidable challenge due to its complex, stereochemically rich structure, although a 19-step total synthesis has been achieved. acs.orgpitt.edu This landmark achievement, however, is more geared towards enabling access to analogs with unique oxidation patterns that are not accessible through isolation and semi-synthesis. acs.orgnih.govresearchgate.net For the generation of a library of analogs with varied ester functionalities at the C-12 and C-13 positions, semi-synthesis remains the more practical and widely employed approach.

The core strategy for the semi-synthesis of 12-o-Tiglyl-phorbol-13-dodecanoate and its analogs involves the selective acylation of the hydroxyl groups of the phorbol backbone. The differential reactivity of the hydroxyl groups at C-12, C-13, and C-20 allows for a degree of regioselectivity. Typically, the C-20 primary hydroxyl group is the most reactive and can be selectively protected, often with a trityl group, to direct acylation to the C-12 and C-13 positions.

The synthesis of a diester like 12-o-Tiglyl-phorbol-13-dodecanoate would proceed through a sequential acylation strategy. Following the protection of the C-20 hydroxyl, the phorbol scaffold can be treated with tiglic anhydride (B1165640) or tigloyl chloride to introduce the tiglate ester at one of the hydroxyl groups. Subsequent reaction with dodecanoyl chloride or anhydride would then install the dodecanoate (B1226587) ester at the remaining hydroxyl group. The order of this sequence can be varied, and the separation of potential regioisomers may be necessary. Challenges in these synthetic routes include achieving high regioselectivity and avoiding unwanted side reactions, such as acyl migration.

A recent collective total synthesis of phorbol and 11 other tigliane (B1223011) diterpenoids highlights a strategic five-stage approach to building structural complexity. acs.org This begins with the construction of the core ABC-tricyclic system, followed by the formation of the D-ring to yield phorbol. acs.org The subsequent site-selective attachment of two different acyl groups is a key step in producing a variety of phorbol diesters. acs.org

Table 1: Key Steps in the Semi-synthesis of Phorbol Diester Analogs

| Step | Description | Reagents/Conditions | Purpose |

| 1 | Isolation of Phorbol | Extraction from plant sources (e.g., Croton tiglium) | Obtain the starting phorbol scaffold |

| 2 | Protection of C-20 Hydroxyl | Trityl chloride, pyridine | Prevent reaction at the C-20 position and direct acylation to C-12/C-13 |

| 3 | Acylation at C-12/C-13 | Tiglic anhydride/dodecanoyl chloride (in sequence) | Introduce the desired ester groups |

| 4 | Deprotection of C-20 Hydroxyl | Mild acid (e.g., formic acid) | Remove the protecting group to yield the final analog |

Impact of Structural Modifications on Biological Activities and Selectivity

The biological activity of phorbol esters is exquisitely sensitive to their molecular structure. nih.gov Subtle alterations, particularly in the nature of the ester chains at the C-12 and C-13 positions, can lead to dramatic shifts in their biological profiles, including their potency and selectivity for different PKC isozymes. nih.gov

The length and nature of the acyl chains at C-12 and C-13 are critical determinants of the lipophilicity of the molecule, which in turn influences its ability to partition into cellular membranes where PKC is activated. The tiglate group at C-12 in 12-o-Tiglyl-phorbol-13-dodecanoate is a relatively short, unsaturated ester, while the dodecanoate at C-13 is a longer, saturated fatty acid ester. This combination of a shorter, more rigid ester and a longer, flexible one likely plays a key role in the specific orientation of the molecule within the C1 domain of PKC.

Studies on a variety of phorbol esters have revealed that the beta-stereochemistry at the C-12 position is important for optimal activity. nih.gov The synthesis of 12-epi-phorbol-12,13-dibutyrate, the C-12 epimer of the commonly used phorbol-12,13-dibutyrate (B8117905) (PDBu), showed a roughly 100-fold decrease in in-vitro biological activities, including binding to PKC. nih.gov This underscores the strict stereochemical requirements for potent PKC activation.

Furthermore, the presence or absence of other functional groups on the phorbol skeleton can modulate activity. For instance, deoxygenation at certain positions can paradoxically lead to compounds that inhibit tumor promotion, in contrast to the tumor-promoting activity of many naturally occurring phorbol esters. pitt.edu The differential regulation of various promoters by different PKC isozymes further highlights the complexity of the cellular responses to these compounds. nih.gov For example, only PKC delta, epsilon, and eta have been shown to trans-activate the collagenase promoter. nih.gov

Table 2: Structure-Activity Relationship of Phorbol Ester Analogs (Illustrative Examples)

| Analog | C-12 Substituent | C-13 Substituent | Relative PKC Binding Affinity | Notes |

| Phorbol-12,13-dibutyrate (PDBu) | Butyrate (B1204436) | Butyrate | High | Widely used PKC activator. |

| 12-epi-Phorbol-12,13-dibutyrate | epi-Butyrate | Butyrate | Low | Demonstrates the importance of C-12 stereochemistry. nih.gov |

| 12-Deoxyphorbol-13-isobutyrate | H | Isobutyrate | Moderate | Binds to specific phorbol ester receptor subclasses. nih.gov |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | Tetradecanoate | Acetate (B1210297) | Very High | Potent tumor promoter and PKC activator. |

Development of Specific Probes and Research Tools for Signaling Pathways

The potent and specific interaction of phorbol esters with PKC has made them invaluable tools for studying the intricacies of cellular signaling. nih.gov The ability to synthetically modify the phorbol scaffold allows for the development of sophisticated probes to investigate the localization, dynamics, and function of PKC and other phorbol ester receptors.

One common strategy involves the attachment of a reporter group, such as a fluorophore or a radiolabel, to the phorbol ester molecule. These probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and receptor binding assays.

Fluorescent Probes: Fluorescently labeled phorbol esters enable the visualization of PKC localization and translocation within living cells. nih.gov By attaching a fluorescent dye to one of the acyl chains, researchers can track the movement of the probe and, by extension, the PKC isozymes to which it binds. The design of these probes requires careful consideration to ensure that the fluorescent tag does not significantly impair the biological activity of the parent molecule.

Radiolabeled Probes: Radiolabeled phorbol esters, such as [³H]PDBu, are widely used in receptor binding assays to quantify the affinity of unlabeled ligands for PKC and other phorbol ester receptors. nih.gov These assays are crucial for screening new potential PKC modulators and for characterizing the binding properties of different phorbol ester analogs. The synthesis of a radiolabeled version of 12-o-Tiglyl-phorbol-13-dodecanoate would involve incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into either the tiglyl or dodecanoyl moiety.

The development of these probes has been instrumental in elucidating the complex roles of PKC in a multitude of cellular processes, from cell growth and differentiation to apoptosis and neurotransmission. While specific probes derived directly from 12-o-Tiglyl-phorbol-13-dodecanoate are not widely reported, the principles established with other phorbol ester probes provide a clear roadmap for their potential development and application.

Table 3: Examples of Phorbol Ester-Based Research Probes

| Probe Type | Example | Application | Information Gained |

| Fluorescent | Fluorescently labeled PDBu | Live-cell imaging, fluorescence resonance energy transfer (FRET) | Real-time visualization of PKC translocation and interaction with other proteins. |

| Radiolabeled | [³H]Phorbol-12,13-dibutyrate ([³H]PDBu) | Receptor binding assays | Determination of binding affinities (Kd) and receptor density (Bmax) for PKC. nih.gov |

| Photoaffinity | Azido-functionalized phorbol esters | Covalent labeling of phorbol ester binding proteins | Identification and characterization of novel phorbol ester receptors. |

Advanced Methodologies in Phorbol Ester Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, HR-ESIMS)

The unambiguous identification of phorbol (B1677699) ester isomers and analogues depends critically on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

HR-ESIMS is employed to determine the precise molecular formula of a compound. For instance, in the analysis of a related compound, 7-keto-12-O-tiglylphorbol-13-acetate, HR-ESIMS detected a pseudo-molecular ion peak that established its molecular formula as C27H34O9, corresponding to 11 degrees of unsaturation d-nb.info. This level of accuracy is crucial for distinguishing between compounds with very similar masses. The fragmentation patterns observed in tandem MS (MS/MS) experiments can further reveal structural information, such as the nature of the ester side chains. acgpubs.orgchromatographyonline.com

NMR spectroscopy, including 1H NMR, 13C NMR, and 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation), provides detailed information about the carbon-hydrogen framework and the specific location of functional groups. In the structural analysis of phorbol esters, 1H and 13C NMR spectra can identify the signals corresponding to the core tigliane (B1223011) skeleton and the specific acyl groups attached. d-nb.infooup.commst.edu For example, the location of a tiglyl group at the C-12 position was confirmed by an HMBC experiment showing a long-range correlation from the H-12 proton to the carbonyl carbon of the tiglyl residue. d-nb.info This precise assignment is vital, as the biological activity of phorbol esters is highly dependent on the position of the ester moieties.

Table 1: Illustrative Spectroscopic Data for a Phorbol Ester Analogue (7-keto-12-O-tiglylphorbol-13-acetate) This table provides an example of the types of data obtained through spectroscopic techniques for a related phorbol ester to illustrate the methodology.

| Technique | Observation | Inference |

| HR-ESIMS | Pseudo-molecular ion peak at m/z 525.2119 [M+Na]+ d-nb.info | Corresponds to a molecular formula of C27H34O9. d-nb.info |

| 1H NMR | Signals for seven methyl groups and three olefinic protons. d-nb.info | Confirms the presence of the phorbol skeleton and specific ester groups (acetyl and tiglyl). d-nb.info |

| 13C NMR | 27 carbon resonances, including signals for carbonyls, ester carbonyls, and olefinic carbons. d-nb.info | Defines the complete carbon framework of the molecule. d-nb.info |

| HMBC (2D NMR) | Correlation between H-12 proton and the carbonyl carbon of the tiglyl group. d-nb.info | Unambiguously assigns the tiglyl group to the C-12 position. d-nb.info |

Cell-Based Assays for Mechanistic Elucidation (e.g., Dual-Luciferase Reporter Assays, Western Blotting, Immunocytochemistry)

Understanding how phorbol esters exert their biological effects at a molecular level requires sophisticated cell-based assays. These techniques can dissect signaling pathways, monitor changes in protein expression and activation, and visualize cellular responses.

Dual-Luciferase Reporter Assays are powerful tools for studying gene regulation. fishersci.euresearchgate.net This system uses two independent reporter enzymes, firefly and Renilla luciferase, measured sequentially from a single sample. promega.com The experimental promoter of interest is linked to the firefly luciferase gene, while the Renilla luciferase gene is driven by a constitutive promoter, serving as an internal control for transfection efficiency and cell viability. promega.comnih.gov This assay is highly sensitive and ideal for quantifying how phorbol esters, known to activate transcription factors like NF-κB, modulate the activity of specific promoters. nih.govnih.gov

Western Blotting is a fundamental technique used to detect and quantify specific proteins from cell lysates. In phorbol ester research, it is extensively used to probe the activation of signaling cascades. For example, treatment of cells with phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) or Phorbol 12-myristate 13-acetate (PMA) is known to activate Protein Kinase C (PKC) and downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov Western blotting with phospho-specific antibodies can reveal the phosphorylation (and thus activation) of key proteins such as ERK1/2 and JNK, providing a snapshot of the signaling pathways engaged by the compound. lincoln.ac.uknih.gov It can also be used to show the degradation of inhibitory proteins like IκBα, which is a key step in NF-κB activation. nih.gov

Immunocytochemistry allows for the visualization of the subcellular localization of specific proteins. A hallmark of PKC activation by phorbol esters is its translocation from the cytosol to cellular membranes. Immunocytochemistry, using fluorescently labeled antibodies against specific PKC isoforms, can directly visualize this translocation event within the cell, providing spatial context to the biochemical data obtained from Western blotting.

Table 2: Overview of Cell-Based Assays in Phorbol Ester Research

| Assay | Purpose | Typical Measurement | Example Application |

| Dual-Luciferase Reporter Assay | To quantify the activity of a specific gene promoter. nih.gov | Ratio of firefly to Renilla luciferase luminescence. nih.gov | Measuring the induction of an NF-κB-driven reporter gene by a phorbol ester. nih.gov |

| Western Blotting | To detect and quantify levels of specific proteins and their post-translational modifications (e.g., phosphorylation). lincoln.ac.ukmdpi.com | Band intensity corresponding to the protein of interest. | Detecting increased phosphorylation of ERK in cells treated with PMA/TPA. nih.govlincoln.ac.uk |

| Immunocytochemistry | To visualize the subcellular location of a target protein. | Fluorescence microscopy imaging. | Observing the translocation of Protein Kinase C from the cytoplasm to the plasma membrane upon phorbol ester stimulation. |

"Omics" Approaches in Understanding Cellular Responses (e.g., Gene Expression Profiling)

To capture a global view of the cellular response to phorbol esters, researchers employ "omics" technologies. Gene expression profiling, a transcriptomics approach, is particularly powerful for identifying the full spectrum of genes and pathways affected by these compounds.

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, allows for the simultaneous measurement of the expression levels of thousands of genes. This provides an unbiased, comprehensive look at the transcriptional changes induced by a substance. Studies using the phorbol ester TPA have demonstrated its ability to profoundly alter gene expression in various cell types.

For example, research in human neuroblastoma cells showed that TPA treatment leads to the up-regulation of genes involved in the dopaminergic system, including Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. nih.gov In another context, TPA was found to induce the enhancer function of the Human T-cell Leukemia Virus type I (HTLV-I), demonstrating its ability to modulate viral gene expression. nih.gov These studies highlight how gene expression profiling can uncover novel biological effects and mechanisms of action that would be missed by more targeted, hypothesis-driven approaches. The data generated from such experiments can reveal entire networks of genes that are coordinately regulated, offering deep insights into the cellular programs activated by phorbol esters.

Table 3: Examples of Genes Regulated by Phorbol Esters as Identified by Gene Expression Studies

| Phorbol Ester | Cell Type | Key Finding | Regulated Gene Example | Reference |

| TPA | Human IMR-32 Neuroblastoma | Up-regulation of dopaminergic gene expression. | Tyrosine Hydroxylase (TH) | nih.gov |

| TPA | T-Lymphocytes | Induction of viral gene expression. | Genes regulated by HTLV-I LTR | nih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets Beyond Canonical PKC Activation

While the interaction of 12-o-Tiglyl-phorbol-13-dodecanoate with the C1 domain of PKC is well-established, the existence of other, non-canonical binding partners is a compelling area for future research. The structural complexity of this phorbol (B1677699) ester, featuring a rigid tigliane (B1223011) backbone and specific ester substitutions, suggests the potential for selective interactions with other proteins.

Future studies should focus on identifying and validating these novel molecular targets. Techniques such as affinity chromatography using immobilized 12-o-Tiglyl-phorbol-13-dodecanoate as bait, followed by mass spectrometry-based proteomic analysis, could uncover new binding proteins. Computational modeling and docking studies can also predict potential interactions based on protein structures.

One promising area of investigation is the Ras Guanine Nucleotide Releasing Proteins (RasGRPs). These proteins possess a C1 domain similar to that of PKC and are directly activated by the related phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA). Given the structural similarities, it is highly probable that 12-o-Tiglyl-phorbol-13-dodecanoate also modulates RasGRP activity, thereby influencing Ras signaling pathways independently of PKC.

Another potential target class includes other C1 domain-containing proteins, which are involved in a variety of cellular processes beyond the canonical PKC pathway. A systematic screening of these proteins for their ability to bind 12-o-Tiglyl-phorbol-13-dodecanoate is warranted.

Investigation of Non-PKC Mediated Pathways and Their Contributions to Biological Effects

The biological effects of 12-o-Tiglyl-phorbol-13-dodecanoate are likely not solely attributable to PKC activation. Research on other phorbol esters has revealed their capacity to modulate signaling pathways independently of PKC. For instance, TPA has been shown to influence the Hippo pathway, a critical regulator of organ size and cell proliferation, by promoting the phosphorylation of the transcriptional coactivator YAP. nih.gov This effect was observed to be dependent on PKCδ, but it highlights the potential for phorbol esters to engage with complex signaling networks. nih.gov

Future investigations should aim to dissect the PKC-independent signaling cascades initiated by 12-o-Tiglyl-phorbol-13-dodecanoate. This can be achieved by utilizing cell lines with genetic knockouts of specific PKC isoforms or by employing pharmacological inhibitors of PKC. By comparing the cellular responses to 12-o-Tiglyl-phorbol-13-dodecanoate in the presence and absence of functional PKC, researchers can isolate and characterize the non-PKC mediated effects.

Key pathways to investigate include:

The Ras/Raf/MEK/ERK Pathway: As mentioned, the potential interaction with RasGRPs provides a direct link to this critical signaling cascade that governs cell proliferation, differentiation, and survival.

Phospholipase D (PLD) Activation: Some phorbol esters can activate PLD, leading to the production of the second messenger phosphatidic acid, which has its own downstream signaling effects.

Ion Channel Modulation: Phorbol esters have been shown to directly modulate the activity of certain ion channels, a mechanism that could contribute to their diverse physiological effects.

Understanding the contribution of these non-PKC pathways will provide a more comprehensive picture of the biological activity of 12-o-Tiglyl-phorbol-13-dodecanoate and may explain some of its observed effects that are not fully accounted for by PKC activation alone.

Potential for Development of Highly Specific Research Tools and Chemical Probes

The unique structure of 12-o-Tiglyl-phorbol-13-dodecanoate makes it an attractive scaffold for the development of novel chemical probes. By systematically modifying its structure, it may be possible to create analogs with enhanced selectivity for specific PKC isoforms or even for novel, non-PKC targets.

This approach has been successfully applied to other natural products and could yield valuable tools for dissecting complex signaling pathways. For example, the development of phorbol ester derivatives that selectively activate or inhibit specific PKC isozymes would be invaluable for both basic research and therapeutic development.

Furthermore, the creation of tagged versions of 12-o-Tiglyl-phorbol-13-dodecanoate, for instance with fluorescent or biotin (B1667282) labels, would enable researchers to visualize its subcellular localization and to identify its binding partners in living cells. Such probes would be instrumental in validating the novel molecular targets and non-PKC mediated pathways discussed above.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 12-O-Tiglyl-Phorbol-13-Dodecanoate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of structurally related phorbol esters (e.g., PMA) often involves esterification under controlled conditions. Key steps include:

- Solvent Selection : Use anhydrous solvents like dichloromethane or tetrahydrofuran to minimize hydrolysis of reactive intermediates .

- Catalysts : Employ coupling agents (e.g., DCC/DMAP) to enhance ester bond formation between tiglic acid and the phorbol backbone.

- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate) or HPLC with UV detection at 254 nm .

- Purification : Utilize column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity isolates .

Q. How should researchers characterize the purity and structural integrity of 12-O-Tiglyl-Phorbol-13-Dodecanoate?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with published data for phorbol derivatives (e.g., PMA in ). Key signals include tiglyl methyl groups (~δ 1.8 ppm) and dodecanoate chain protons (~δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (theoretical m/z 628.93 for ) .

- Chromatography : Validate purity >95% via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical when handling 12-O-Tiglyl-Phorbol-13-Dodecanoate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant Category 2) .

- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of aerosols .

- Waste Disposal : Collect residues in sealed containers for incineration; avoid aqueous discharge due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tumorigenic data for 12-O-Tiglyl-Phorbol-13-Dodecanoate?

- Methodological Answer : Discrepancies may arise from:

- Model Systems : Compare results across in vitro (e.g., NIH/3T3 fibroblast transformation assays) and in vivo models (e.g., mouse skin carcinogenesis studies) .

- Dose-Response Relationships : Conduct detailed dose-ranging studies (e.g., 0.1–100 nM) to identify thresholds for pro-tumorigenic effects .

- Metabolite Screening : Use LC-MS to detect potential bioactive metabolites that may contribute to observed effects .

Q. What experimental strategies can improve specificity in studying PKC activation by 12-O-Tiglyl-Phorbol-13-Dodecanoate?

- Methodological Answer :

- Inhibitor Controls : Co-treat with PKC inhibitors (e.g., Gö6983) to isolate PKC-dependent signaling .

- Isoform Profiling : Use siRNA knockdown or isoform-specific antibodies to identify PKC-α/β/γ activation .

- Comparative Assays : Benchmark against PMA (a well-characterized PKC agonist) to assess relative potency and kinetics .

Q. How can researchers optimize bioassays to detect low-dose effects of 12-O-Tiglyl-Phorbol-13-Dodecanoate in cellular models?

- Methodological Answer :

- Sensitivity Enhancements :

- Reporter Systems : Use luciferase-based NF-κB or AP-1 reporters for real-time, high-sensitivity readouts .

- Microfluidic Platforms : Implement single-cell analysis to detect heterogeneity in response thresholds .

- Vehicle Controls : Ensure solvents (e.g., DMSO) are ≤0.1% to avoid cytotoxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.